
PrCP-7414
Beschreibung
Contextualization of Prolylcarboxypeptidase (PRCP) in Biological Systems
Prolylcarboxypeptidase (PRCP), also known as Lysosomal Pro-X carboxypeptidase, is a serine protease encoded by the PRCP gene in humans uantwerpen.bewikipedia.org. It functions by cleaving C-terminal amino acid residues from peptides where the penultimate amino acid is proline uantwerpen.bewikipedia.orgresearchgate.net. While primarily found in lysosomes, PRCP can also be present extracellularly wikipedia.orgnih.gov.
PRCP is involved in several important physiological pathways, including the renin-angiotensin system (RAS), the kallikrein-kinin system (KKS), and the pro-opiomelanocortin (POMC) system medkoo.comresearchgate.netresearchgate.net. In the RAS, PRCP can convert the vasoconstrictive angiotensin II to the vasodilatory angiotensin 1-7, and it can also inactivate angiotensin III uantwerpen.bewikipedia.org. Within the KKS, PRCP activates plasma prekallikrein uantwerpen.bewikipedia.org. In the POMC system, PRCP plays a role in energy homeostasis by degrading alpha-melanocyte-stimulating hormone (α-MSH), an anorexigenic neuropeptide, into an inactive form uantwerpen.beresearchgate.netnih.gov. This degradation of α-MSH by PRCP is believed to occur in hypothalamic neurons and affects food intake uantwerpen.beresearchgate.netnih.gov. Dysregulation of PRCP activity has been linked to conditions such as hypertension, inflammation, obesity, and diabetes researchgate.netresearchgate.netnih.gov.
Role of Protease Inhibition in Biomedical Research Paradigms
Protease inhibitors are essential tools in biomedical research, utilized to understand the functions of specific proteases and their involvement in various biological and pathological processes sigmaaldrich.comresearchgate.net. By blocking or modulating protease activity, researchers can dissect signaling pathways, investigate protein processing, and explore the potential of proteases as therapeutic targets sigmaaldrich.comresearchgate.netmdpi.com.
Inhibition of proteases can prevent the degradation of target proteins during sample preparation, which is crucial for protein isolation and characterization sigmaaldrich.com. Furthermore, selective protease inhibitors are developed as pharmacological probes to study the roles of individual proteases in complex biological systems and disease models cedarlanelabs.com. The development of protease inhibitors has been particularly significant in areas such as antiviral therapy, cancer research, and the study of inflammatory and cardiovascular diseases researchgate.netmdpi.commdpi.com.
Genesis of PrCP-7414 as a Research Tool and Specific Inhibitor
The recognition of PRCP's involvement in various physiological and pathological processes, particularly in metabolic and cardiovascular regulation, has driven the search for specific PRCP inhibitors researchgate.netresearchgate.netnih.gov. This compound was developed as a potent and selective inhibitor of PRCP to serve as a research tool for investigating the enzyme's function and its potential as a therapeutic target medkoo.comguidetopharmacology.orgresearchgate.net.
This compound is described as a specific PRCP inhibitor researchgate.netnih.gov. Its development likely stemmed from efforts to generate potent and brain-penetrant PRCP inhibitors for studying metabolic disorders nih.gov. Research findings have demonstrated the utility of this compound in both in vitro and in vivo studies to explore the biological roles of PRCP. For instance, this compound has been used in cell-based assays to investigate the effects of PRCP inhibition on cell proliferation and survival in cancer research researchgate.netnih.gov. It has also been employed in animal models to study the impact of PRCP inhibition on tumor growth and metabolic parameters nih.govnih.govtandfonline.comresearchgate.net.
The compound's structure, 2-Amino-N-((2S,3S)-3-(biphenyl-4-yl)-1-((2S)-2-(5,6-dichloro-1H-benzimidazol-2-yl)pyrrolidin-1-yl)-1-oxobutan-2-yl)-2-methylpropanamide, provides insights into the chemical basis for its inhibitory activity, likely involving interactions with the active site of the PRCP enzyme medkoo.com. The development of such specific inhibitors is crucial for dissecting the precise roles of PRCP in complex biological pathways and validating it as a potential target for therapeutic intervention.
Detailed Research Findings (Examples):
Research using this compound has provided valuable data on the functional consequences of PRCP inhibition. Studies in breast cancer cell lines, including various triple-negative breast cancer (TNBC) subtypes, have shown that treatment with this compound can suppress cell proliferation and survival in vitro. researchgate.netnih.gov. Furthermore, in vivo studies using mouse models of TNBC have indicated that this compound can inhibit tumor growth nih.govmdpi.com.
The mechanism behind these effects appears to involve the ability of PRCP to maintain signaling from multiple receptor tyrosine kinases (RTKs), potentially through crosstalk with G-protein coupled receptors (GPCRs) nih.govmdpi.com. This compound has been shown to block or reduce the activation of key signaling molecules downstream of RTKs, such as ErbB3, IRS1, and AKT, in response to growth factors like heregulin and insulin nih.govtandfonline.comresearchgate.net. This suggests that PrCP inhibition by this compound disrupts critical signaling pathways involved in cancer cell growth and survival.
In estrogen receptor-positive (ER+) breast cancer research, this compound has been investigated for its potential to enhance sensitivity to endocrine therapy. Studies have demonstrated that this compound can increase the effectiveness of endoxifen, an active metabolite of tamoxifen, in reducing the proliferation of ER+ breast cancer cells and inhibiting tumor growth in mouse models nih.govtandfonline.comresearchgate.net. This highlights the potential of targeting PRCP with inhibitors like this compound to overcome mechanisms of endocrine therapy resistance.
The following table summarizes some key research findings related to this compound's effects in cellular and animal models:
Research Area | Model System | Observed Effect of this compound Treatment | Relevant Signaling Pathways/Targets | Source |
Triple Negative Breast Cancer | TNBC cell lines (e.g., BT20, BT549, MDA-MB-231) | Suppression of cell proliferation and survival. researchgate.netnih.gov | Inhibition of RTK signaling (e.g., ErbB3, IRS1, AKT activation). nih.govnih.govtandfonline.commdpi.comresearchgate.net | researchgate.netnih.govmdpi.com |
Triple Negative Breast Cancer | Mouse models of TNBC | Inhibition of tumor growth. nih.govmdpi.com | Associated with reduced activation of AKT in tumors. nih.gov | nih.govmdpi.com |
ER+ Breast Cancer | ER+ cell lines (e.g., MCF7) | Increased sensitivity to endoxifen, reduced proliferation, increased cell death in resistant cells. nih.govtandfonline.comresearchgate.net | Blocked or reduced ErbB3, IRS1, and AKT activation in response to growth factors. nih.govtandfonline.com | nih.govtandfonline.comresearchgate.net |
ER+ Breast Cancer | Mouse models of ER+ breast cancer | Enhanced reduction in tumor growth when combined with endoxifen. nih.govtandfonline.comresearchgate.net | Associated with reduced levels of phosphorylated AKT in tumors when given alone or with endoxifen. nih.govtandfonline.com | nih.govtandfonline.comresearchgate.net |
This table illustrates the application of this compound as a research tool to investigate the functional significance of PRCP in cancer biology and its potential as a therapeutic target.
Eigenschaften
CAS-Nummer |
1252037-41-4 |
---|---|
Molekularformel |
C31H33Cl2N5O2 |
Molekulargewicht |
578.538 |
IUPAC-Name |
2-Amino-N-((2S,3S)-3-(biphenyl-4-yl)-1-((2S)-2-(5,6-dichloro-1H-benzimidazol-2-yl)pyrrolidin-1-yl)-1-oxobutan-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C31H33Cl2N5O2/c1-18(19-11-13-21(14-12-19)20-8-5-4-6-9-20)27(37-30(40)31(2,3)34)29(39)38-15-7-10-26(38)28-35-24-16-22(32)23(33)17-25(24)36-28/h4-6,8-9,11-14,16-18,26-27H,7,10,15,34H2,1-3H3,(H,35,36)(H,37,40)/t18-,26-,27-/m0/s1 |
InChI-Schlüssel |
PHUWAMRFIHBBMJ-OALGXETFSA-N |
SMILES |
CC(C)(N)C(N[C@@H]([C@H](C1=CC=C(C2=CC=CC=C2)C=C1)C)C(N3[C@H](C4=NC5=CC(Cl)=C(Cl)C=C5N4)CCC3)=O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PrCP-7414; PrCP 7414; PrCP7414; Angiotensinase C Inhibitor, Lysosomal Carboxypeptidase C Inhibitor, Lysosomal Pro-X Carboxypeptidase Inhibitor, PCP Inhibitor, Proline Carboxypeptidase Inhibitor, Prolylcarboxypeptidase Inhibitor, |
Herkunft des Produkts |
United States |
Molecular Mechanisms of Action of Prcp-7414
Direct Enzymatic Inhibition of Prolylcarboxypeptidase (PRCP) by PrCP-7414
This compound exerts its primary mechanism of action through the direct enzymatic inhibition of PRCP. sigmaaldrich.com This interaction is characterized by high potency and selectivity for the target enzyme. sigmaaldrich.com
Specificity of this compound as a PRCP Inhibitor
Studies have demonstrated the high specificity of this compound for PRCP. sigmaaldrich.com The inhibitor exhibits significant potency against both human and mouse PRCP. sigmaaldrich.com Crucially, this compound shows no significant inhibitory activity against a panel of closely related serine proteases. sigmaaldrich.com This panel includes enzymes such as QPP, FAP, PEP, ACE2, DPP4, DPP8, and DPP9, indicating a favorable selectivity profile for PRCP over these homologous proteases. sigmaaldrich.com
Analysis of Enzyme-Inhibitor Stoichiometry and Reaction Kinetics in this compound Interactions
Kinetic analysis of this compound's interaction with PRCP has primarily focused on determining its inhibitory potency. The IC50 values for this compound against human and mouse PRCP, measured using the hydrolysis of the substrate Mca-APK(Dnp)-OH, have been reported. sigmaaldrich.com In the absence of 1% mouse serum albumin, the IC50 values are 1 nM for human PRCP and 2 nM for mouse PRCP. sigmaaldrich.com In the presence of 1% mouse serum albumin, the IC50 values are 1 nM for human PRCP and 8 nM for mouse PRCP. sigmaaldrich.com These low nanomolar IC50 values underscore the high potency of this compound as a PRCP inhibitor. sigmaaldrich.com The interaction is presumed to involve a non-covalent binding to the catalytic site of the enzyme. sigmaaldrich.com While these IC50 values provide insight into the concentration range at which this compound is effective, detailed enzyme-inhibitor stoichiometry and comprehensive reaction kinetic parameters such as Ki values were not available in the provided information.
Table 1: this compound Inhibitory Potency (IC50 values)
Enzyme | Serum Albumin | IC50 (nM) |
Human PrCP | Absent | 1 |
Mouse PrCP | Absent | 2 |
Human PrCP | Present (1%) | 1 |
Mouse PrCP | Present (1%) | 8 |
Influence of this compound on Substrate Degradation Pathways Mediated by PRCP
Prolylcarboxypeptidase is known to cleave peptide substrates that have a proline residue in the penultimate position. medkoo.comnih.govnih.govresearchgate.netuniprot.org Among its known substrates are Angiotensin II and α-MSH, both of which are involved in important physiological processes. medkoo.comnih.govnih.govresearchgate.netuniprot.org By inhibiting PRCP, this compound modulates the degradation of these substrates, thereby influencing downstream signaling pathways.
Regulation of α-MSH Levels through PRCP Inhibition by this compound
Alpha-melanocyte-stimulating hormone (α-MSH) is another important peptide substrate of PRCP. medkoo.comnih.govnih.govuniprot.orgnih.govnih.govresearchgate.net PRCP is known to inactivate α-MSH by cleaving off the C-terminal valine residue, resulting in the less active or inactive peptide α-MSH1-12. nih.govnih.govresearchgate.net This enzymatic inactivation by PRCP is a mechanism regulating the levels of active α-MSH. nih.govnih.govresearchgate.net Inhibition of PRCP activity by small molecule inhibitors has been correlated with decreased food intake in rodent models. nih.gov Furthermore, studies in Prcp-null mice have shown elevated levels of α-MSH in the hypothalamus, suggesting that PRCP-mediated degradation is a significant factor in controlling α-MSH concentrations in this brain region. nih.gov Therefore, treatment with this compound, a PRCP inhibitor, is expected to increase the levels of active α-MSH by preventing its degradation by PRCP.
Interrogation of Receptor Tyrosine Kinase (RTK) Signaling Pathways by this compound
Beyond its direct enzymatic activity on peptide substrates, PRCP has been implicated in modulating receptor tyrosine kinase (RTK) signaling pathways. medkoo.comnih.govnih.govresearchgate.netuniprot.org RTKs are crucial for various cellular processes, including proliferation, survival, and growth, and their dysregulation is involved in several diseases, including cancer. wikipedia.orgdiscoverx.com Research using this compound has provided insights into the relationship between PRCP activity and RTK signaling.
Studies have shown that PRCP maintains signaling from multiple RTKs. medkoo.comnih.govnih.govuniprot.org Treatment with this compound has been observed to block or reduce the activation and phosphorylation of specific RTKs, such as ErbB3 and EGFR, in response to their respective ligands. nih.govnih.gov Additionally, this compound has been shown to inhibit the activation and phosphorylation of downstream signaling proteins like IRS1 and AKT. medkoo.comnih.govnih.govresearchgate.netuniprot.org These findings suggest that PRCP activity is necessary for maintaining robust signaling through certain RTK pathways.
The precise mechanism by which PRCP influences RTK signaling is still under investigation, but it is hypothesized to involve crosstalk between GPCRs and RTKs. nih.govnih.govresearchgate.net Given that PRCP cleaves GPCR agonist peptides like Angiotensin II and α-MSH, it is plausible that PRCP-mediated degradation of these peptides impacts GPCR signaling, which in turn can modulate RTK activity. nih.govnih.govresearchgate.net Inhibition of PRCP by this compound could therefore affect this crosstalk, leading to the observed reduction in RTK signaling. nih.govnih.govresearchgate.net
Impact of this compound on IGF1R/HER3 Signaling Activation
Studies have shown that PRCP promotes signaling through receptor tyrosine kinases (RTKs), including the Insulin-like Growth Factor 1 Receptor (IGF1R) and Human Epidermal Growth Factor Receptor 3 (HER3, also known as ErbB3). genecards.orgnih.govaacrjournals.orgnih.gov Aberrant RTK signaling is known to contribute to various cellular dysfunctions, including endocrine therapy resistance in breast cancer. genecards.orgnih.gov Inhibition of PRCP by this compound has been demonstrated to block or reduce the activation of IGF1R/HER3 signaling. genecards.orgnih.govaacrjournals.orgnih.gov For instance, co-treatment of B6-9 cells with this compound blocked or reduced ErbB3 activation in response to heregulin (HRG) or insulin. genecards.org This suggests that this compound exerts its effects, at least in part, by modulating key RTK pathways involved in cell proliferation and survival.
Effects of this compound on PI3K-AKT Pathway Phosphorylation
The PI3K-AKT signaling pathway is a critical downstream effector of RTKs and plays a significant role in regulating cell growth, proliferation, and survival. Research indicates that PRCP maintains the activation of the PI3K-AKT pathway. genecards.org Specifically, knockdown of PRCP or treatment with the PRCP inhibitor this compound leads to reduced levels of activated (phosphorylated) AKT. genecards.org This reduction in AKT phosphorylation is a consistent finding across different cellular models, including various breast cancer cell lines. The inhibition of AKT phosphorylation by this compound is consistent with its observed effects on RTK signaling, as the PI3K-AKT pathway is activated downstream of these receptors. genecards.org
Potential Crosstalk Modulation between GPCRs and RTKs by this compound
A potential mechanism by which PRCP influences RTK signaling involves the modulation of crosstalk between G-protein coupled receptors (GPCRs) and RTKs. genecards.orgnih.gov PRCP is known to cleave specific peptide substrates, such as Angiotensin II and α-MSH, which are agonists for certain GPCRs. genecards.orgnih.govaacrjournals.org Activation of GPCRs can, in turn, activate downstream kinases like Protein Kinase A (PKA) and Calmodulin-Dependent Protein Kinase II (CaMKII). genecards.orgnih.gov These kinases have been implicated in the activation of RTKs and the stabilization/activation of IRS1. genecards.orgnih.gov The hypothesis is that PRCP, by cleaving GPCR agonist peptides, may influence the activity of GPCR-mediated signaling pathways (such as PKA and CaMKII), thereby promoting crosstalk that enhances RTK signaling. genecards.orgnih.gov By inhibiting PRCP, this compound is thought to disrupt this crosstalk, leading to a reduction in RTK activation and downstream signaling. genecards.orgnih.gov
Cellular and Subcellular Modulations Induced by this compound
Inhibition of PRCP by this compound results in significant changes at the cellular and subcellular levels, impacting key processes such as protein phosphorylation, apoptosis, proliferation, and survival.
This compound Induced Apoptotic Pathways in Cellular Models
Inhibition or knockdown of PRCP has been linked to the induction of apoptosis, or programmed cell death, in cellular models, particularly in breast cancer cells. While direct studies explicitly detailing "this compound induced apoptotic pathways" were not found, the observed increase in cell death, measured by the percentage of cells with sub-G1 DNA content (an indicator of apoptosis), in response to this compound treatment in TRC cells suggests that this compound promotes apoptosis. nih.gov Given that PrCP inhibition reduces pro-survival signaling pathways like PI3K-AKT, it is biologically plausible that this leads to the activation of apoptotic cascades.
Computational and Theoretical Approaches in Prcp-7414 Research and Prcp Inhibition
In Silico Modeling of PRCP-Inhibitor Interactions
In silico modeling techniques are widely used to simulate and analyze the interactions between proteins and small molecules. For PRCP and its inhibitors, these methods help predict binding modes, estimate binding affinities, and understand the molecular forces involved in complex formation. Such studies are part of the standard pipeline for drug discovery. univ-paris-diderot.frmdpi.com
Structural Analysis of PRCP Active Site and Binding Domains
Structural analysis of PRCP is fundamental to understanding how inhibitors bind and exert their effects. PRCP is a serine protease belonging to the S28 family. nih.gov Its structure consists of two main domains: an α/β hydrolase domain, which contains the catalytic triad, and a novel helical structural domain, referred to as the SKS domain, that caps the active site. nih.govnih.govresearchgate.net The catalytic triad, essential for enzymatic activity, is composed of Ser179, His455, and Asp430. researchgate.netresearchgate.net The SKS domain, unique to the S28 serine peptidases, plays a crucial role in shaping the active site and influencing substrate specificity. researchgate.net
The active site of PRCP has an extended cleft that can accommodate proline substrates with multiple N-terminal residues. nih.govrcsb.org The S1 proline binding site of PRCP involves residues such as Met183, Trp359, Met369, and Trp432. researchgate.net Structural comparisons with other peptidases, such as DPP7, highlight the structural features that dictate substrate specificity within the S28 family. nih.govrcsb.org For instance, a short amino-acid insertion in DPP7 occludes its substrate binding groove, leading to a truncated active site selective for dipeptidyl proteolysis of N-terminal substrates, in contrast to PRCP's carboxypeptidase activity. nih.govrcsb.org
Ligand-Protein Docking Studies for PrCP-7414 and Analogues
Ligand-protein docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as this compound or its analogues) to a protein target (PRCP). schrodinger.comnih.gov This method involves sampling possible conformations of the ligand within the protein's binding pocket and scoring the generated poses based on their predicted binding energy. volkamerlab.org
A typical molecular docking workflow includes preparing the protein and ligand structures, defining the binding site, performing the docking simulation, and analyzing the resulting poses and interactions. volkamerlab.org Preparing the protein structure often involves fixing structural defects and adding missing information, while ligand preparation may involve converting structures to 3D and standardizing their chemistry. schrodinger.comvolkamerlab.org The binding site is usually restricted to a specific region of interest, often defined by the coordinates of a co-crystallized ligand if available, to improve performance and accuracy. volkamerlab.org Analyzing the interactions gained from docking poses, such as hydrogen bonds and hydrophobic interactions, is fundamental in understanding the binding mode and guiding the design of improved inhibitors. schrodinger.com While specific docking studies for this compound were not detailed in the search results, the principles of ligand-protein docking are broadly applicable to studying its interaction with PRCP, similar to studies on other PRCP inhibitors like benzimidazolepyrrolidinyl amides. ias.ac.in
Quantitative Structure-Activity Relationship (QSAR) Studies for PRCP Inhibitors
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity. jocpr.comwikipedia.org For PRCP inhibitors, QSAR models can predict the inhibitory activity of new compounds based on their molecular descriptors, which encode constitutional, topological, geometrical, and electronic structure features. ias.ac.inresearchgate.net
QSAR modeling involves selecting appropriate descriptors, building a model using statistical methods like multiple linear regression (MLR), and validating the model's robustness and predictability through internal and external cross-validation. ias.ac.inresearchgate.net The goal is to identify the structural parameters that are important for PRCP inhibition, which can then guide the rational design of more potent and selective inhibitors. ias.ac.in Studies on benzimidazolepyrrolidinyl amides as PRCP inhibitors have utilized QSAR approaches to predict their activity and understand the structural features contributing to inhibition. ias.ac.inresearchgate.netresearchgate.net
Theoretical Approaches to Enzyme Inhibition Kinetics Applied to this compound
Theoretical approaches to enzyme inhibition kinetics are used to characterize the mechanism of inhibition and determine kinetic parameters such as the inhibition constant (Kᵢ). arizona.edu While classical methods like Lineweaver-Burk plots have been used, they involve linearizing inherently non-linear data and can be prone to errors. arizona.edupressbooks.pub
Modern approaches increasingly rely on non-linear regression fitting programs to directly analyze the non-linear relationship between substrate concentration and reaction rate in the presence of an inhibitor. arizona.edu These methods are generally more robust and provide more accurate estimates of kinetic parameters. arizona.edu
Non-linear Regression Fitting Programs in Kinetic Parameter Determination
Non-linear regression fitting programs are powerful tools for analyzing enzyme kinetics data, particularly for determining inhibition constants and characterizing inhibition mechanisms. arizona.edunumberanalytics.comenzymkinetics.com These programs fit experimental data directly to non-linear kinetic models, such as the Michaelis-Menten equation modified for different types of inhibition (competitive, non-competitive, uncompetitive, mixed). pressbooks.pubenzymkinetics.commdpi.com
Analytical Methodologies for Prcp-7414 in Research Settings
Detection and Quantification Techniques for PrCP-7414 in Biological Matrices (e.g., cell lysates, animal tissues)
The accurate detection and quantification of this compound within biological matrices, such as cell lysates and animal tissues, are fundamental steps in pharmacokinetic and pharmacodynamic studies. While specific detailed protocols for the detection and quantification of this compound in these matrices were not extensively detailed in the consulted literature, the general principles and techniques employed for the analysis of small molecule compounds in complex biological samples are applicable.
Commonly utilized techniques for the detection and quantification of compounds in biological matrices include liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) nih.govnih.gov. These methods offer high sensitivity and specificity, allowing for the identification and measurement of the analyte even at low concentrations within complex biological environments. Sample preparation steps, such as solid phase extraction (SPE) or liquid-liquid extraction (LLE), are often employed to isolate and concentrate the target compound from the matrix and reduce interference nih.govnih.gov.
Other methods like enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) may also be used for quantification if specific antibodies against this compound were developed, though these were not explicitly mentioned in the context of this compound in the search results nih.gov. The choice of method depends on factors such as the required sensitivity, the nature of the biological matrix, and the availability of specific reagents or instrumentation.
Immunoblotting Techniques for Protein Expression Analysis in this compound Studies
Immunoblotting, also known as Western blotting, is a widely used technique in research involving this compound for the analysis of protein expression levels and post-translational modifications in biological samples, particularly cell lysates and tissue extracts. This method allows researchers to investigate how this compound, as a PRCP inhibitor, affects the abundance or activation status of specific proteins involved in relevant biological pathways.
In studies investigating the effects of this compound, immunoblotting has been employed to assess changes in the levels of target proteins and signaling molecules downstream of PRCP activity. For instance, it has been used to analyze the levels of phosphorylated (activated) AKT in tumor lysates, indicating the impact of this compound on this key signaling node. The technique typically involves separating proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferring the separated proteins onto a membrane (such as PVDF), and then probing the membrane with specific antibodies that bind to the target protein. Detection is commonly achieved using enzyme-conjugated secondary antibodies that produce a detectable signal, allowing for the visualization and quantification of the target protein's presence.
The use of immunoblotting in conjunction with this compound treatment provides valuable insights into the molecular mechanisms through which the compound exerts its biological effects, particularly in modulating protein-mediated signaling pathways.
Spectroscopic and Chromatographic Methods for Compound Characterization (Note: This is about research methods, not basic properties)
Spectroscopic and chromatographic methods are essential tools in research for the characterization and quality control of chemical compounds like this compound. These techniques provide information about the compound's identity, purity, and structural integrity.
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are extensively used to separate a compound from impurities and to assess its purity. Various modes of HPLC, including reversed-phase HPLC, are employed based on the physicochemical properties of the analyte and the matrix. Coupling chromatography with mass spectrometry (LC-MS) provides a powerful tool for both separation and identification, allowing for the determination of the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity and detecting related impurities nih.govnih.gov.
Spectroscopic techniques provide information about the structural features of a compound based on its interaction with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) spectroscopy, for example, can elucidate the complete structure of a molecule by analyzing the magnetic properties of atomic nuclei within the compound. Infrared (IR) spectroscopy can identify functional groups present in the molecule based on characteristic vibrational frequencies. Ultraviolet-Visible (UV-Vis) spectroscopy can be used for quantitative analysis if the compound has a chromophore that absorbs light in the UV-Vis range.
Future Directions and Emerging Research Avenues for Prcp-7414 and Prcp Inhibition
Development of Novel PrCP-7414 Derivatives and Analogues
The development of novel PRCP inhibitors, including derivatives and analogues of compounds like this compound, is a significant area of future research. Small-molecule PRCP inhibitors have been generated through approaches such as chemical engineering and high-throughput screening, often involving modifications of existing lead structures researchgate.net. This compound itself is noted as a pyrrolidinylimidazole derivative researchgate.net. Future efforts in this area will likely focus on designing compounds with improved potency, selectivity, pharmacokinetic properties (such as metabolic stability, oral bioavailability, and plasma protein binding), and reduced potential for off-target effects researchgate.net. The goal is to identify inhibitors with optimal profiles for specific therapeutic applications.
Elucidation of Additional PRCP Substrates and Their Regulation by this compound
While several PRCP substrates are known, including angiotensin II, angiotensin III, des-Arg9-bradykinin, α-melanocyte-stimulating hormone 1-13 (α-MSH 1-13), and apelin-13, the complete spectrum of its peptide substrates remains to be fully established researchgate.netnih.govnih.govuniprot.orgashpublications.orgnih.govuantwerpen.bejci.org. Future research will focus on identifying novel PRCP substrates, particularly those involved in various physiological and pathological processes. Understanding how this compound influences the cleavage and regulation of these substrates is crucial. For instance, ongoing studies are investigating the cleavage of apelin-13 by PRCP and whether this truncation alters apelin's function uantwerpen.be. Identifying and validating new substrates will provide a more comprehensive understanding of PRCP's biological roles and the full therapeutic implications of its inhibition by this compound.
Known PRCP Substrates:
Substrate | Biological System Involved | Effect of PRCP Cleavage |
Angiotensin II | Renin-Angiotensin System (RAS) | Conversion to Angiotensin 1-7 uniprot.orguantwerpen.be |
Angiotensin III | Renin-Angiotensin System (RAS) | Inactivation uniprot.orguantwerpen.be |
Des-Arg9-bradykinin | Kallikrein-Kinin System (KKS) | Truncation uniprot.orguantwerpen.be |
α-MSH 1-13 | Pro-opiomelanocortin (POMC) system | Truncation to inactive α-MSH 1-12 uantwerpen.bejci.org |
Apelin-13 (pyroglutamated) | Involved in metabolic regulation | Cleavage (under investigation) researchgate.netuantwerpen.be |
Prekallikrein | Kallikrein-Kinin System (KKS) | Activation to plasma kallikrein ashpublications.orguantwerpen.be |
Advanced Mechanistic Investigations into this compound's Cellular Impact
Further in-depth studies are needed to fully elucidate the cellular and molecular mechanisms by which this compound exerts its effects. Research has indicated that PrCP inhibition can impact key signaling pathways, such as the PI3K/AKT pathway nih.govnih.govnih.gov. Studies have also suggested that PRCP may influence crosstalk between receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs) nih.govnih.gov. Future research will aim to precisely map these interactions and understand how this compound modulates these complex signaling networks. For example, investigations are ongoing to determine the exact mechanism by which PRCP promotes tamoxifen resistance in ER+ breast cancer cells and how it regulates RTK phosphorylation nih.govnih.gov. Advanced mechanistic studies will provide critical insights into the cellular consequences of PRCP inhibition by this compound.
Research Findings on Cellular Impact:
Cell Line/Model System | Observed Effect of this compound/PRCP Inhibition | Relevant Signaling Pathways Involved | Source |
ER+ Breast Cancer Cells (MCF7) | Reduced proliferation and tumor growth (in mice), increased sensitivity to endoxifen nih.govtandfonline.comresearchgate.net | Reduced phosphorylated AKT levels nih.gov | nih.govtandfonline.comresearchgate.net |
TNBC Cell Lines (e.g., MDA468) | Blocked proliferation and survival, inhibited tumor growth (in mice), synergistic killing with lapatinib nih.govmdpi.com | Maintains signaling from multiple RTKs, potential RTK-GPCR crosstalk nih.gov | nih.govmdpi.com |
Pancreatic Cancer Cells (Panc-1) | Reduction in cell viability, induction of apoptosis, enhanced cytotoxic effect of rapamycin nih.gov | Regulation of IRS-1 stability, inhibition of PI3K/AKT feedback nih.gov | nih.gov |
Endothelial Cells | PRCP depletion reduced cell growth, hPRCP cDNA transfection enhanced proliferation ashpublications.org | Appears independent of major PRCP substrates (bradykinin, Ang II) ashpublications.org | ashpublications.org |
Integration of this compound Research with Broader Protease Biology Studies
Integrating research on this compound and PRCP inhibition with the broader field of protease biology is essential for a comprehensive understanding. PRCP is a member of the serine protease family nih.govnih.govresearchgate.net. Future research should aim to contextualize PRCP's function within the diverse landscape of proteases, exploring potential overlaps or distinctions in substrate specificity, regulatory mechanisms, and physiological roles compared to other peptidases nih.gov. Understanding how PRCP interacts with or is regulated by other proteases or protease inhibitors could reveal novel therapeutic strategies or potential off-target considerations. Comparative studies with other protease inhibitors used in various biological contexts could also provide valuable insights nih.govbiorxiv.orgnih.gov.
Application of this compound in Preclinical Disease Modeling Beyond Current Areas of Focus
While this compound and PRCP inhibition have been investigated in preclinical models of metabolic disorders (obesity, hypertension) and breast cancer, there is potential for exploring its application in other disease models researchgate.netnih.govnih.govjci.orgresearchgate.netmdpi.com. Given PRCP's involvement in pathways like the RAS and KKS, and its expression in various tissues including kidney, placenta, lung, and liver, future preclinical studies could investigate its role and the effect of this compound in conditions affecting these systems medkoo.comuniprot.orguantwerpen.be. Potential areas for future preclinical disease modeling could include other cancer types where PRCP may play a role, such as non-small cell lung cancer researchgate.net, or conditions like IgA nephropathy where PRCP has been implicated nih.gov. Utilizing diverse preclinical models, including patient-derived xenograft (PDX) models where appropriate, will be crucial for evaluating the therapeutic potential of this compound in new indications aacrjournals.org.
Q & A
Q. What experimental design considerations are critical for studying PrCP-7414's physicochemical properties?
Methodological Answer:
- Define independent variables (e.g., temperature, pH, solvent systems) and dependent variables (e.g., solubility, stability).
- Include control groups (e.g., inert analogs or solvents) to isolate this compound-specific effects.
- Use orthogonal validation methods (e.g., HPLC, mass spectrometry) to confirm compound purity and structural integrity.
- Replicate experiments across multiple batches to assess reproducibility .
How can researchers formulate a focused research question for this compound studies?
Methodological Answer:
- Apply the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to narrow scope. Example: "How does this compound (intervention) inhibit enzymatic activity (outcome) in in vitro models (population) compared to standard inhibitors (comparison)?"
- Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Q. What are best practices for validating this compound synthesis protocols?
Methodological Answer:
- Document step-by-step procedures, including reagent sources (e.g., Sigma-Aldridge Lot#), reaction conditions, and purification methods.
- Characterize intermediates and final products using NMR, FTIR, and elemental analysis.
- Compare yield and purity data against published protocols, noting deviations and their justifications .
Advanced Research Questions
Q. How can contradictions in published data on this compound's mechanism of action be systematically addressed?
Methodological Answer:
- Conduct a systematic review to identify methodological disparities (e.g., assay types, concentration ranges).
- Perform sensitivity analyses to assess how variables like buffer composition or cell-line selection influence outcomes.
- Use meta-analytical tools (e.g., RevMan) to quantify heterogeneity and reconcile conflicting results .
Q. What strategies mitigate bias in in vivo toxicity studies of this compound?
Methodological Answer:
Q. How can researchers optimize computational models to predict this compound's pharmacokinetics?
Methodological Answer:
- Validate molecular docking results with experimental binding affinity data (e.g., SPR or ITC).
- Use ensemble modeling (e.g., combining QSAR and molecular dynamics) to improve prediction accuracy.
- Report confidence intervals and uncertainty metrics (e.g., RMSE) for all simulations .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
Methodological Answer:
- Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression.
- Calculate EC₅₀/IC₅₀ values with 95% confidence intervals.
- Apply Akaike’s Information Criterion (AIC) to compare model fits and avoid overfitting .
Q. How should researchers handle missing data in longitudinal studies of this compound efficacy?
Methodological Answer:
- Use multiple imputation (e.g., MICE algorithm) for datasets with <20% missingness.
- Perform sensitivity analyses (e.g., complete-case vs. imputed data) to assess robustness.
- Document missing data patterns (e.g., MCAR, MAR) in supplementary materials .
Literature and Reproducibility
Q. What criteria distinguish credible data sources for this compound literature reviews?
Methodological Answer:
Q. How can researchers enhance reproducibility in this compound experiments?
Methodological Answer:
- Share protocols via platforms like Protocols.io , including troubleshooting notes.
- Deposit raw data in FAIR-compliant repositories (e.g., Zenodo).
- Use electronic lab notebooks to timestamp and version-control procedures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.